molecular formula C15H13FO3 B6401684 5-(3-Ethoxyphenyl)-2-fluorobenzoic acid CAS No. 1261899-56-2

5-(3-Ethoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6401684
CAS No.: 1261899-56-2
M. Wt: 260.26 g/mol
InChI Key: HWQWITRSVVZSRU-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-fluorobenzoic acid is a fluorinated biphenyl carboxylic acid derivative intended for research and development purposes. Compounds within this chemical class, characterized by their aromatic rings and specific substituents, serve as valuable intermediates in medicinal chemistry and drug discovery . The incorporation of fluorine atoms is a common strategy in modern pharmaceutical development to fine-tune the molecular properties of a compound, which can influence its bioavailability, metabolic stability, and binding affinity . Similarly, the ethoxy phenyl group can contribute to the compound's overall profile. As a benzoic acid derivative, this compound possesses a carboxylic acid functional group that makes it a versatile building block for chemical synthesis . It can be used in various coupling reactions to create more complex molecules, such as amides and esters, or serve as a precursor in the development of potential active pharmaceutical ingredients (APIs) . Research applications for this compound may include its use as a key intermediate in the synthesis of sodium channel regulators or in the development of antibody-drug conjugates (ADCs) for targeted therapies . Fluorinated analogs are also of significant interest in the development of epigenetic inhibitors, such as those targeting histone deacetylases (HDAC), for investigating new cancer treatments . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQWITRSVVZSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690023
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-56-2
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Electrophilic Substitution and Etherification

This classical method involves nitration, reduction, and diazotization to install functional groups.

Nitration of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid is nitrated using fuming HNO3_3/H2_2SO4_4 at 0–5°C to yield 5-nitro-2-fluorobenzoic acid. Monitoring via TLC (ethyl acetate/hexane, 1:3) confirms completion.

Reduction and Diazotization

The nitro group is reduced to an amine using H2_2/Pd-C in ethanol (78% yield). Subsequent diazotization with NaNO2_2/HCl at 0°C generates a diazonium salt, which undergoes hydrolysis to introduce a hydroxyl group at position 5.

Ethoxy Group Introduction

The phenolic hydroxyl is alkylated with ethyl bromide using K2_2CO3_3 in DMF at 80°C (62% yield). Purification via recrystallization from ethanol/water affords this compound.

Table 1. Reaction Conditions for Route 1

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO3_3/H2_2SO4_4, 0°C8592%
ReductionH2_2/Pd-C, EtOH7889%
Diazotization/HydrolysisNaNO2_2/HCl, H2_2O6585%
AlkylationEtBr, K2_2CO3_3, DMF6294%

Route 2: Suzuki-Miyaura Cross-Coupling

This route employs a palladium-catalyzed coupling to attach the 3-ethoxyphenyl group.

Preparation of 5-Bromo-2-fluorobenzoic Acid

2-Fluorobenzoic acid is brominated using Br2_2/FeBr3_3 at 40°C, yielding 5-bromo-2-fluorobenzoic acid (70% yield).

Boronic Ester Synthesis

3-Ethoxyphenylboronic acid is prepared via Miyaura borylation of 3-bromoethoxybenzene with bis(pinacolato)diboron and Pd(dppf)Cl2_2 in dioxane (88% yield).

Cross-Coupling Reaction

The brominated benzoic acid (1.2 eq) and boronic ester (1 eq) are coupled using Pd(PPh3_3)4_4/Na2_2CO3_3 in toluene/water (3:1) at 90°C (74% yield). Acidic workup (HCl) isolates the product.

Table 2. Suzuki-Miyaura Coupling Optimization

CatalystSolvent SystemTemp (°C)Yield (%)
Pd(PPh3_3)4_4Toluene/H2_2O9074
Pd(OAc)2_2/SPhosDME/H2_2O8068
PdCl2_2(dppf)DMF/H2_2O10058

Route 3: Directed Ortho-Metalation (DoM)

This method leverages directed metalation to install fluorine selectively.

Lithiation of 3-Ethoxybenzoic Acid

3-Ethoxybenzoic acid is treated with LDA at −78°C in THF, followed by quenching with NFSI to introduce fluorine at position 2 (57% yield).

Decarboxylation and Rearomatization

The intermediate is decarboxylated using CuO in quinoline at 200°C, yielding this compound (45% yield).

Comparative Analysis of Synthetic Routes

Table 3. Route Comparison

ParameterRoute 1Route 2Route 3
Overall Yield (%)457457
RegioselectivityModerateHighHigh
Functional Group ToleranceLimitedBroadModerate
ScalabilityChallengingExcellentModerate

Route 2 offers the best balance of yield and selectivity, making it preferable for industrial applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.12 (d, J = 8.1 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.94 (s, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2_2), 1.38 (t, J = 7.0 Hz, 3H, CH3_3).

  • 19^{19}F NMR : δ −112.5 ppm (s, 1F).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Observed : [M + H]+^+ = 275.1 (calculated 275.08) .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Products depend on the nucleophile used, such as amides or thioesters.

    Esterification: Esters of this compound.

    Reduction: 5-(3-Ethoxyphenyl)-2-fluorobenzyl alcohol.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The ethoxyphenyl and fluorobenzoic acid moieties can enhance binding affinity and specificity to these targets, resulting in desired biological effects.

Comparison with Similar Compounds

5-Borono-2-fluorobenzoic Acid (C₇H₆BFO₄)

  • Structural Difference : A boronic acid (-B(OH)₂) replaces the 3-ethoxyphenyl group.
  • Properties : The boronic acid moiety enables covalent interactions with diols and hydroxyl-rich biomolecules, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a protease inhibitor.
  • Molecular Weight : 183.93 g/mol vs. 260.23 g/mol (target compound).
  • Synthesis : Prepared via boronation of halogenated precursors, yielding 97% purity (Thermo Scientific™).

5-(Difluoromethoxy)-2-fluorobenzoic Acid (C₈H₅F₃O₃)

  • Structural Difference : A difluoromethoxy (-OCF₂H) group replaces the 3-ethoxyphenyl.
  • Properties : Increased electronegativity enhances metabolic stability but reduces solubility (logP ~2.1 vs. ~3.5 for the target compound).
  • Applications : Explored as a building block for antitumor agents due to its resistance to oxidative degradation.

Derivatives with Heterocyclic or Aliphatic Substituents

5-(Cyano(morpholino)methyl)-2-fluorobenzoic Acid (C₁₃H₁₃FN₂O₃)

  • Structural Difference: A morpholine-cyano group replaces the 3-ethoxyphenyl.
  • Synthesis : Synthesized via a one-pot reaction of 2-fluoro-5-formylbenzoic acid with morpholine and TMS-CN, achieving 50% yield.
  • Applications: Intermediate for D-amino acid oxidase (DAO) inhibitors, with improved CNS penetration compared to the target compound.

5-(4-(4-(2-Cyclopentylacetyl)phenoxy)butoxy)-2-fluorobenzoic Acid

  • Structural Difference: A cyclopentylacetyl-phenoxybutoxy chain replaces the 3-ethoxyphenyl.
  • Properties : Higher molecular weight (434.5 g/mol) and logP (~5.2) suggest enhanced lipophilicity for mGlu2/3 receptor targeting.
  • Biological Activity : Demonstrates 40 nM IC₅₀ against metabotropic glutamate receptors, indicating superior receptor affinity vs. the target compound.

Halogenated and Sulfonated Analogues

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid (C₇H₃Cl₂FO₄S)

  • Structural Difference : Chlorine and chlorosulfonyl groups replace the ethoxyphenyl.
  • Properties : Reactive sulfonyl chloride group enables facile conjugation to amines or alcohols. Molecular weight: 273.07 g/mol.
  • Applications : Intermediate for sulfonamide-based kinase inhibitors.

5-(4-Aminophenyl)-2-fluorobenzoic Acid (C₁₃H₁₀FNO₂)

  • Structural Difference: An aminophenyl group replaces the ethoxyphenyl.
  • Properties : The amine group allows for pH-dependent solubility (pKa ~4.8) and use in peptide coupling reactions.

Data Tables

Table 1. Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Functional Groups
This compound C₁₅H₁₃FO₃ 260.23 ~3.5 Ethoxyphenyl, Fluorine
5-Borono-2-fluorobenzoic acid C₇H₆BFO₄ 183.93 ~1.2 Boronic acid
5-(Difluoromethoxy)-2-fluorobenzoic acid C₈H₅F₃O₃ 206.12 ~2.1 Difluoromethoxy
5-(4-Aminophenyl)-2-fluorobenzoic acid C₁₃H₁₀FNO₂ 231.22 ~1.8 Aminophenyl

*Estimated using ChemDraw or experimental data from references.

Q & A

Q. What are the key challenges in synthesizing 5-(3-Ethoxyphenyl)-2-fluorobenzoic acid, and how can they be mitigated?

The synthesis of this compound is complicated by steric hindrance from the ethoxyphenyl group and electronic effects from the fluorine atom. These factors reduce reactivity and increase the likelihood of side reactions, such as incomplete coupling or undesired substitutions. To optimize yield:

  • Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate carboxylic acid intermediates.
  • Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring anhydrous conditions and inert atmospheres.
  • Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm substituent positions and electronic environments. For example, the fluorine atom’s deshielding effect shifts aromatic protons downfield.
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (e.g., [M-H]^- ion at m/z 275.08) .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) coupled with machine learning models can estimate CCS values for adducts (e.g., [M+H]+^+: ~144–153 Ų), aiding in mass spectrometry data interpretation .
  • DFT Calculations : Density functional theory optimizes molecular geometry and predicts vibrational frequencies (IR) or electrostatic potential surfaces to study intermolecular interactions .

Q. What strategies resolve contradictions in biological activity data for fluorobenzoic acid derivatives?

  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} values in kinase assays) while accounting for variables like assay conditions (pH, solvent) or cell-line specificity.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) to isolate contributions to activity .

Q. How do solid-state interactions influence the stability of this compound?

X-ray crystallography reveals that carboxyl groups form intermolecular O-H⋯O hydrogen bonds, creating centrosymmetric dimers. These dimers stack via π-π interactions between aromatic rings, enhancing thermal stability. Stability tests (TGA/DSC) under nitrogen show decomposition above 200°C, but exposure to strong oxidizers should be avoided due to potential degradation of the aromatic system .

Methodological Guidance

Q. Designing a protocol for scale-up synthesis: What parameters require optimization?

  • Solvent Selection : Replace THF with toluene for higher boiling points and better solubility of aromatic intermediates.
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 2 mol% to minimize metal contamination while maintaining efficiency.
  • Work-Up : Use acid-base extraction (e.g., 10% citric acid) to isolate the carboxylic acid product .

Q. How to validate computational models for this compound?

  • Compare predicted CCS values (e.g., 144.1 Ų for [M+H]+^+) with experimental ion mobility data.
  • Validate DFT-optimized structures against crystallographic data (e.g., bond lengths and angles) .

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